molecular formula C23H20N4OS2 B2603877 1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one CAS No. 307513-65-1

1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one

Cat. No.: B2603877
CAS No.: 307513-65-1
M. Wt: 432.56
InChI Key: DOGYPLAUGCFTPQ-UHFFFAOYSA-N
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Description

The compound 1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one is a structurally complex molecule featuring a pyrrole ring substituted with a 4-methylphenyl group and a tricyclic heteroaromatic system containing sulfur and nitrogen atoms. Structural refinement tools like SHELXL are critical for elucidating its crystallographic properties, though experimental data remains sparse.

Properties

IUPAC Name

1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS2/c1-14-8-10-17(11-9-14)26-15(2)12-18(16(26)3)20(28)13-29-22-24-25-23-27(22)19-6-4-5-7-21(19)30-23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGYPLAUGCFTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic systems. Below is a comparative analysis based on available evidence:

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Pyrrole Substituent Tricyclic System Composition Key Differences
Target Compound Not Provided 4-methylphenyl 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶] Reference for comparison
1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethan-1-one C₂₅H₂₅N₃OS₂ 3,4-dimethylphenyl 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶] Additional methyl group on phenyl ring
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one Not Provided 2-methoxyethyl 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷] Larger tricyclic ring; methoxyethyl group

Key Findings:

Substituent Effects: The 3,4-dimethylphenyl analog introduces steric bulk and enhanced lipophilicity compared to the target compound’s 4-methylphenyl group. This could improve membrane permeability but reduce solubility.

Tricyclic System Variations :

  • The target compound’s 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶] system has three nitrogen atoms and one sulfur, favoring electron-deficient aromatic interactions. In contrast, the trideca-system analog features an 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷] framework, which may alter electron density and binding specificity.

Such methods may be adaptable but would require optimization for the target’s tricyclic core .

Implications of Structural Differences

  • Bioactivity : The 3,4-dimethylphenyl analog may exhibit stronger hydrophobic interactions in biological targets, whereas the methoxyethyl group in could improve pharmacokinetics.
  • Crystallographic Behavior : The heteroatom arrangement in the tricyclic systems likely influences crystal packing. SHELX-based refinements would be essential to resolve these differences experimentally.
  • Stability : Electron-withdrawing nitrogen atoms in the target compound’s tricyclic system may reduce metabolic degradation compared to sulfur-rich analogs.

Q & A

Q. What are the critical synthetic considerations for achieving high yield and purity of the compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or dichloromethane), and inert atmospheres (e.g., nitrogen) to prevent oxidation. Catalysts like palladium on carbon or copper iodide may enhance selectivity. Post-reaction purification via column chromatography and analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming purity .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy resolves proton environments and connectivity, while single-crystal X-ray diffraction provides absolute stereochemical confirmation. For example, X-ray studies of analogous tricyclic systems reveal bond lengths (mean C–C = 0.005 Å) and torsional angles critical for validating strained ring systems .

Q. How are initial biological activity screenings designed for this compound?

In vitro assays against microbial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7, HeLa) are conducted using standardized protocols (e.g., MIC for antimicrobials, MTT assay for cytotoxicity). Structural analogs with triazole/thiophene motifs have shown antimicrobial and antitumor activity, guiding target selection .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Complementary techniques like variable-temperature NMR, solid-state NMR, and computational density functional theory (DFT) simulations reconcile discrepancies. For example, DFT can model rotational barriers in thioether linkages to explain observed splitting in NMR spectra .

Q. What mechanistic insights guide the optimization of electrophilic substitution reactions in the thiophene-triazatricyclo system?

Reaction pathways are influenced by solvent polarity and substituent electronic effects. Bromination with N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) favors electrophilic attack at electron-rich positions. Kinetic studies (e.g., time-resolved UV-Vis) and Hammett plots quantify substituent effects on reactivity .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes like cytochrome P450 or DNA gyrase. QSAR models correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed bioactivity, aiding in rational design .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

Systematic substitution at the pyrrole (C-2, C-5) and triazatricyclo (C-3) positions is performed. Bioisosteric replacements (e.g., replacing thiophene with furan) and logP measurements quantify lipophilicity effects. SAR tables comparing IC₅₀ values across analogs highlight pharmacophore requirements .

Q. How are crystallization conditions optimized for X-ray-quality crystals?

Solvent screening (e.g., ethanol/water mixtures) and temperature gradients are tested. Slow evaporation at 293 K and seeding techniques yield diffraction-quality crystals. Hirshfeld surface analysis identifies intermolecular interactions (e.g., π-π stacking) influencing crystal packing .

Q. What role do electronic effects play in the stability of the triazatricyclo core?

Electron-withdrawing groups (e.g., nitro) destabilize the core via increased ring strain, while electron-donating groups (e.g., methoxy) enhance resonance stabilization. Cyclic voltammetry and frontier orbital analysis (DFT) quantify redox stability and charge distribution .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Exothermic reactions and byproduct formation require careful temperature control and flow chemistry setups. Catalytic efficiency drops at larger scales, necessitating catalyst recycling (e.g., immobilized Pd/C) or alternative solvents (e.g., supercritical CO₂). Process analytical technology (PAT) monitors reaction progression in real time .

Methodological Notes

  • Synthesis References : Key steps include protecting group strategies for the pyrrole nitrogen and regioselective thioether formation .
  • Structural Analysis : X-ray data (R factor = 0.041) and NMR coupling constants (J = 8–10 Hz) validate stereochemistry .
  • Biological Assays : Dose-response curves (IC₅₀ values) and selectivity indices (e.g., therapeutic window) are critical for prioritizing derivatives .

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